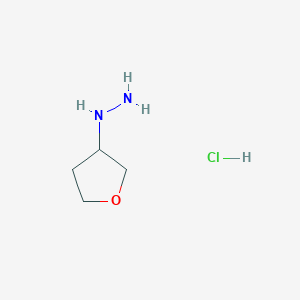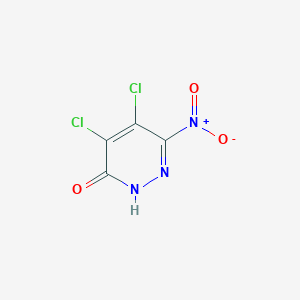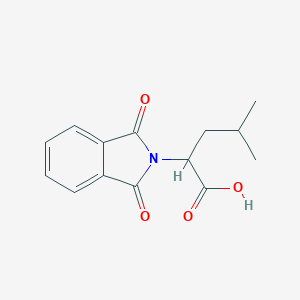
3,3'-Disulfanediylbis(pyridin-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis(pyridin-2-amine) is a chemical compound with the molecular formula C10H10N4S2 and a molecular weight of 250.35 g/mol . It is characterized by the presence of two pyridin-2-amine groups connected by a disulfide bond. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(pyridin-2-amine) typically involves the reaction of 2-aminopyridine with a disulfide-forming reagent. One common method includes the oxidation of 2-aminopyridine-3-thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Disulfanediylbis(pyridin-2-amine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,3’-Disulfanediylbis(pyridin-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(pyridin-2-amine) primarily involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions and protein folding. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which are crucial for protein structure and function .
Comparison with Similar Compounds
3,3’-Dithiobis(2-pyridinamine): Similar structure but with different substituents on the pyridine rings.
2,2’-Dithiobis(pyridine): Lacks the amine groups present in 3,3’-Disulfanediylbis(pyridin-2-amine).
Bis(2-pyridyl)disulfide: Another disulfide-containing compound with pyridine rings.
Uniqueness: 3,3’-Disulfanediylbis(pyridin-2-amine) is unique due to the presence of both disulfide and amine functionalities, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to form stable disulfide bonds makes it particularly valuable in the study of redox biology and protein chemistry .
Properties
IUPAC Name |
3-[(2-aminopyridin-3-yl)disulfanyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJNHRPIQKNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445122 |
Source


|
| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125209-79-2 |
Source


|
| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)





![{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid](/img/structure/B174471.png)



